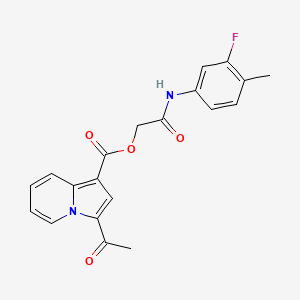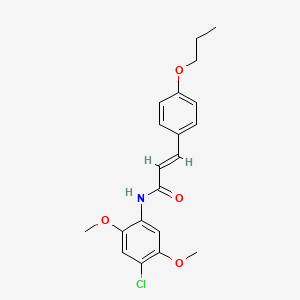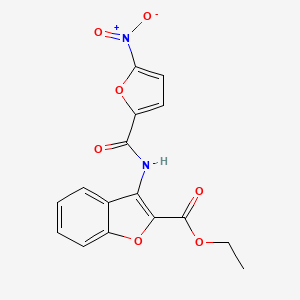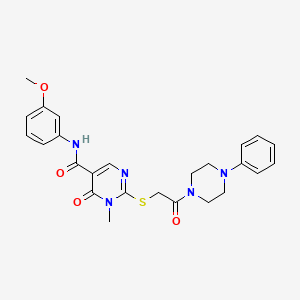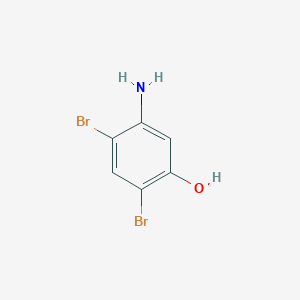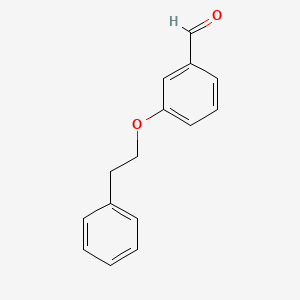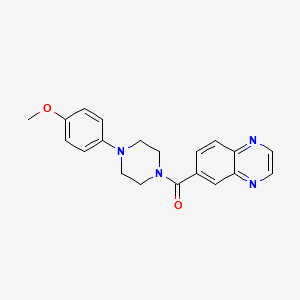
(4-(4-Methoxyphenyl)piperazin-1-yl)(quinoxalin-6-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(4-(4-Methoxyphenyl)piperazin-1-yl)(quinoxalin-6-yl)methanone” is a chemical compound with the molecular formula C17H21N3O . It is a derivative of piperazine, a six-membered ring containing two nitrogen atoms at opposite positions in the ring . Piperazine derivatives can exhibit a wide range of biological activity .
Wirkmechanismus
The mechanism of action of (4-(4-Methoxyphenyl)piperazin-1-yl)(quinoxalin-6-yl)methanone involves its interaction with various molecular targets, including serotonin and dopamine receptors, tubulin, and DNA. This compound acts as a partial agonist at serotonin and dopamine receptors, leading to the modulation of neurotransmitter systems. This compound also binds to tubulin, inhibiting microtubule formation and leading to cell cycle arrest and apoptosis. Additionally, this compound intercalates into DNA, leading to DNA damage and inhibition of DNA replication.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter systems, inhibition of cell growth and induction of apoptosis, and antibacterial and antifungal properties. This compound has also been found to have anti-inflammatory effects through the inhibition of the NF-κB pathway.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (4-(4-Methoxyphenyl)piperazin-1-yl)(quinoxalin-6-yl)methanone in lab experiments is its potential therapeutic applications in various fields. This compound has been shown to have anxiolytic and antidepressant effects, inhibit cancer cell growth, and have antibacterial and antifungal properties. However, one limitation of using this compound in lab experiments is its potential toxicity and side effects, which need to be carefully evaluated.
Zukünftige Richtungen
There are several future directions for the study of (4-(4-Methoxyphenyl)piperazin-1-yl)(quinoxalin-6-yl)methanone. One potential direction is the development of more potent and selective this compound analogs for therapeutic applications. Another direction is the investigation of the potential use of this compound in combination with other drugs for enhanced therapeutic effects. Additionally, the study of the pharmacokinetics and pharmacodynamics of this compound can provide insights into its safety and efficacy in humans. Finally, the investigation of the potential use of this compound in the treatment of other diseases, such as neurological disorders and viral infections, can provide new avenues for therapeutic intervention.
Synthesemethoden
(4-(4-Methoxyphenyl)piperazin-1-yl)(quinoxalin-6-yl)methanone can be synthesized through a multistep process involving the reaction of 4-methoxyphenylpiperazine with 2,3-dichloroquinoxaline, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained through the reaction of the intermediate with acetic anhydride and acetic acid.
Wissenschaftliche Forschungsanwendungen
(4-(4-Methoxyphenyl)piperazin-1-yl)(quinoxalin-6-yl)methanone has been studied for its potential therapeutic applications in various fields, including neuroscience, cancer research, and infectious diseases. In neuroscience, this compound has been shown to have anxiolytic and antidepressant effects through the modulation of serotonin and dopamine neurotransmitter systems. In cancer research, this compound has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In infectious diseases, this compound has been shown to have antibacterial and antifungal properties.
Safety and Hazards
The safety data sheet for a related compound, 4-[4-(4-methoxyphenyl)piperazin-1-yl]aniline, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust, mist, spray, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .
Eigenschaften
IUPAC Name |
[4-(4-methoxyphenyl)piperazin-1-yl]-quinoxalin-6-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2/c1-26-17-5-3-16(4-6-17)23-10-12-24(13-11-23)20(25)15-2-7-18-19(14-15)22-9-8-21-18/h2-9,14H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLTIWDUPWDGYKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC4=NC=CN=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-amino-2-[3-(3-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2790006.png)
![4-(Dimethoxymethyl)-2-[4-(octyloxy)phenyl]pyrimidine](/img/structure/B2790008.png)
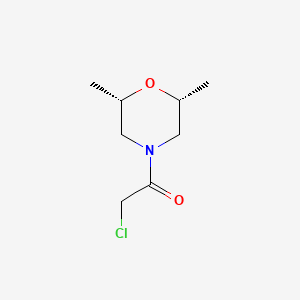
![3-(4-pyridinyl)-5H-indeno[1,2-c]pyridazin-5-one](/img/structure/B2790011.png)
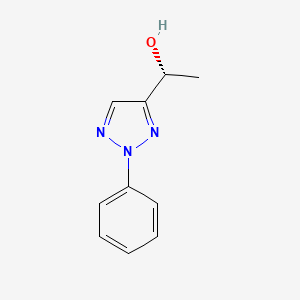
![5-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(o-tolyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2790013.png)
